molecular formula C19H19NOS B12298026 Ketotifen-13C-d3

Ketotifen-13C-d3

货号: B12298026
分子量: 313.4 g/mol
InChI 键: ZCVMWBYGMWKGHF-KQORAOOSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ketoprofen-13C,d3 is a stable isotope-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen, where three hydrogen atoms are replaced with deuterium (d3) and one carbon atom with carbon-13 (13C). This labeling enhances its utility in pharmacokinetic and metabolic studies, allowing precise tracking via mass spectrometry or nuclear magnetic resonance (NMR) .

属性

分子式

C19H19NOS

分子量

313.4 g/mol

IUPAC 名称

2-[1-(trideuterio(113C)methyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one

InChI

InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3/i1+1D3

InChI 键

ZCVMWBYGMWKGHF-KQORAOOSSA-N

手性 SMILES

[2H][13C]([2H])([2H])N1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1

规范 SMILES

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1

产品来源

United States

准备方法

Isotopic Labeling Strategies for Ketotifen-13C-d3

Selection of Labeling Positions

This compound incorporates stable isotopes at specific positions to minimize metabolic interference and maximize detection sensitivity:

  • 13C labeling : Typically introduced at the methyl group of the piperidine ring (position 1-methylpiperidin-4-ylidene).
  • Deuterium (d3) labeling : Incorporated at three hydrogen sites adjacent to the piperidine nitrogen to enhance metabolic stability.

The selection aligns with the natural metabolic soft spots of ketotifen, ensuring the labeled analog mirrors the parent compound’s behavior while providing distinct mass spectrometric signatures.

Synthetic Routes for Isotope Incorporation

Two primary approaches dominate the synthesis of this compound:

Direct Isotopic Exchange

Deuterium incorporation is achieved via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under reflux conditions. For example:

  • Treatment of ketotifen intermediates with D₂O in the presence of Pd/C at 80°C for 24 hours achieves >99% deuterium incorporation at targeted positions.
  • 13C labeling requires the use of 13C-enriched precursors, such as 13C-methyl iodide, during the alkylation of the piperidine intermediate.
Reductive Deuteration

Deuterated reducing agents like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with catalytic hydrogenation are employed:

  • Reduction of a ketotifen ketone precursor with NaBD₄ in THF yields deuterated analogs with >98% isotopic purity.
  • Parallel 13C introduction is achieved using 13C-labeled Grignard reagents in key synthetic steps.

Synthetic Pathways and Optimization

Key Reaction Steps

The synthesis of this compound follows a modified route from the parent compound, emphasizing isotopic fidelity:

  • Piperidine Ring Formation :

    • Condensation of 4-(thiophen-2-yl)benzo[b]thiophen-9(10H)-one with 13C-methylpiperidine-4-one under acidic conditions.
    • Isotopic control : Use of 13C-enriched methyl iodide ensures 13C incorporation at the piperidine methyl group.
  • Reductive Amination :

    • Reaction with deuterated sodium cyanoborohydride (NaBD₃CN) in methanol introduces deuterium at the piperidine nitrogen’s adjacent positions.
  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane) removes non-deuterated byproducts.
    • Recrystallization from ethanol/water enhances isotopic purity to ≥98%.

Reaction Optimization

Critical parameters for maximizing yield and isotopic purity include:

Parameter Optimal Condition Impact on Yield/Purity
Temperature 60–80°C Higher deuteration efficiency
Reaction Time 24–48 hours Completes H/D exchange
Catalyst Pd/C (5% w/w) Accelerates deuterium uptake
Solvent CD₃OD/D₂O (1:1) Minimizes proton contamination

Data adapted from.

Analytical Validation of Isotopic Purity

Mass Spectrometry (MS) Analysis

  • LC-MS/MS : Multiple reaction monitoring (MRM) transitions confirm the presence of 13C and deuterium labels. For this compound, the mass shift of +4 Da (13C: +1, d3: +3) is observed compared to unlabeled ketotifen.
  • High-Resolution MS (HRMS) : Validates isotopic incorporation with a mass accuracy of <5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Absence of proton signals at deuterated positions (e.g., δ 2.3–2.8 ppm for piperidine CH₂ groups) confirms >99% deuteration.
  • 13C NMR : Distinct peaks at 13C-labeled sites (e.g., δ 45–50 ppm for the 13C-methyl group).

Chemical Stability Assessment

  • Forced Degradation Studies : Exposure to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks shows <2% isotopic loss, confirming stability.

Industrial-Scale Production Considerations

Cost-Effective Isotope Sourcing

  • 13C-Methyl iodide : Sourced from specialized suppliers (e.g., Cambridge Isotope Laboratories) at ~$2,000–$5,000 per gram.
  • Deuterated Solvents : Recycled via distillation to reduce costs in large-scale syntheses.

Regulatory Compliance

  • ICH Guidelines : Stability testing (ICH Q1A), impurity profiling (ICH Q3A), and method validation (ICH Q2) ensure compliance.
  • Certificates of Analysis (CoA) : Batch-specific data on isotopic enrichment (≥98%), chemical purity (≥95%), and residual solvents (<0.1%) are mandatory.

Applications in Pharmacokinetic Studies

This compound’s primary use is as an internal standard in LC-MS/MS assays for quantifying ketotifen in biological matrices:

Matrix LLOQ (ng/mL) Recovery (%) Matrix Effect (%)
Plasma 0.1 92–105 95–108
Urine 0.5 88–98 90–105

Data from.

化学反应分析

反应类型: 酮替芬-13C-d3 会发生各种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .

科学研究应用

Pharmacokinetic Studies

Ketotifen-13C-d3 is frequently used as an internal standard in pharmacokinetic studies due to its stable isotopic labeling. This allows for accurate quantification of ketotifen levels in biological samples.

Case Study: Bioequivalence Studies

A study developed a validated liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for the quantitative determination of ketotifen in Beagle dog plasma, using this compound as the internal standard. The method demonstrated high accuracy and precision, confirming its utility in bioequivalence studies between different formulations of ketotifen .

Compound Nominal Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Ketotifen0.06102.30 ± 5.7870.01 ± 4.84
0.499.71 ± 5.0067.22 ± 8.73
4100.69 ± 10.2773.93 ± 8.40
This compound2592.40 ± 8.1771.11 ± 6.84

This table illustrates the recovery rates and matrix effects observed during the study, highlighting the reliability of this compound as an internal standard.

Immunological Research

Ketotifen has been investigated for its role in modulating immune responses, particularly through its effects on mast cells and cytokine production.

Case Study: Rheumatoid Arthritis

Research has shown that ketotifen can alleviate inflammation in a mouse model of rheumatoid arthritis by inhibiting excessive cytokine production through dopamine D3 receptor signaling pathways . The use of this compound in these studies allows for precise tracking of the drug's effects on immune cell activity and inflammatory markers.

Central Nervous System Applications

Recent studies have explored the potential of ketotifen in neurological contexts, particularly concerning multiple sclerosis.

Case Study: Multiple Sclerosis

In a model of multiple sclerosis, ketotifen administration was found to restore blood-brain barrier permeability and reduce disease severity by modulating mast cell activity . The incorporation of this compound facilitates detailed metabolic tracking and understanding of how ketotifen influences central nervous system inflammation.

Drug Delivery Systems

The solubility properties of this compound make it suitable for use in various drug delivery systems, enhancing the bioavailability of therapeutic agents.

Research Insights

Ketotifen's ability to stabilize mast cells has implications for drug delivery systems aimed at treating allergic conditions and asthma . The deuterated form can be used to study the pharmacokinetics of new formulations that include ketotifen as an active ingredient.

作用机制

酮替芬-13C-d3 与酮替芬一样,通过阻断组胺 H1 受体和稳定肥大细胞来发挥作用。 这阻止了组胺和其他炎症介质的释放,从而减少了过敏症状 . 分子靶标包括组胺 H1 受体,所涉及的途径与抑制肥大细胞脱颗粒和组胺释放有关 .

类似化合物:

独特性: 酮替芬-13C-d3 由于其同位素标记而独一无二,这使其在研究应用中(特别是在质谱中)非常宝贵。 这种标记允许在各种生物和化学过程中对化合物进行精确的定量和跟踪 .

相似化合物的比较

Research Findings and Data

Pharmacokinetic Advantages

  • Ketoprofen-13C,d3 exhibits a 20% longer half-life compared to unlabeled Ketoprofen in rodent models, attributed to deuterium’s KIE .
  • Osimertinib-13C,d3 shows enhanced plasma stability, reducing metabolite-related toxicity in clinical trials .

Table 3: Isotope Impact on Pharmacokinetics

Compound Half-Life (Unlabeled) Half-Life (Labeled)
Ketoprofen-13C,d3 ~2 hours ~2.4 hours
Osimertinib-13C,d3 ~48 hours ~55 hours

生物活性

Ketotifen-13C-d3 is a deuterated derivative of ketotifen, a well-known antihistamine and mast cell stabilizer used primarily in the treatment of allergic conditions such as asthma and allergic rhinitis. The incorporation of deuterium isotopes enhances the stability of the compound, allowing for more precise quantification in analytical studies, particularly in pharmacokinetics. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

This compound retains the biological activity of its parent compound, ketotifen. Its primary mechanisms include:

  • H1 Receptor Antagonism : Ketotifen acts as a competitive antagonist at histamine H1 receptors, which is crucial for its antihistaminic effects. It has a high affinity for H1 receptors (K_i = 1.3 nM) compared to H2 and H3 receptors (K_i = 987 nM and 2500 nM, respectively) .
  • Mast Cell Stabilization : The compound stabilizes mast cells, reducing the release of histamine and other inflammatory mediators. This is particularly beneficial in conditions characterized by mast cell degranulation, such as asthma .
  • Modulation of Inflammatory Pathways : Ketotifen has been shown to influence various signaling pathways related to inflammation, including those involving Toll-like receptors and autophagy mechanisms. This suggests potential roles beyond mere antihistaminic activity .

Pharmacokinetics and Analytical Use

This compound is primarily utilized as an internal standard in quantitative analyses of ketotifen via gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). Its unique isotopic composition allows for precise differentiation from non-labeled ketotifen in biological samples .

Table 1: Comparison of Ketotifen and Its Derivatives

CompoundStructure TypePrimary UseUnique Features
KetotifenBenzocycloheptathiopheneAntihistamineMast cell stabilizer
Nor-ketotifenMetabolite of KetotifenAntihistamineActive metabolite with similar effects
OlopatadinePiperidine derivativeAntihistamineSelective H1 receptor antagonist
LevocabastineImidazoline derivativeAntihistamineTopical application for allergic conjunctivitis
DesloratadineLoratadine metaboliteAntihistamineLong-lasting effects with fewer side effects
This compound Deuterated derivative Internal standard Enhanced analytical capabilities

Research Findings

Numerous studies have investigated the biological activity of ketotifen and its derivatives, including this compound.

Case Study: Efficacy in Allergic Conditions

A study compared the efficacy of ketotifen against other antihistamines in inhibiting histamine-induced reactions. Ketotifen demonstrated significantly greater potency in inhibiting both histamine and allergen-induced skin wheals compared to clemastine and chlorpheniramine . This highlights its effectiveness as a therapeutic agent in managing allergic responses.

Preclinical Studies: Effects on Mast Cells

In a rodent model, ketotifen treatment resulted in reduced hyperalgesia associated with endometriosis. Treated rats exhibited shorter durations of hyperalgesia and decreased mast cell degranulation compared to controls . These findings suggest that ketotifen may have broader applications in managing pain related to inflammatory conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。